N-(3-fluoro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide
Description
Significance of Thienopyrimidine Scaffold in Drug Discovery
The thienopyrimidine scaffold, a fused heterocyclic system comprising a thiophene ring annulated to a pyrimidine moiety, has emerged as a privileged structure in medicinal chemistry due to its structural resemblance to purine nucleobases. This bioisosteric relationship with adenine enables thienopyrimidines to interact with enzymatic targets involved in nucleotide metabolism, such as kinases and phosphodiesterases, while offering improved metabolic stability compared to purine-based drugs. The scaffold’s adaptability is evidenced by its incorporation into molecules exhibiting anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS)-protective activities. For instance, thienopyrimidine derivatives have demonstrated nanomolar inhibitory activity against tyrosine kinases like EGFR and VEGFR, making them potent candidates for oncology therapeutics.
Structural Classification and Isomeric Forms of Thienopyrimidines
Thienopyrimidines exist in three isomeric forms—thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine—distinguished by the fusion position of the thiophene ring to the pyrimidine nucleus. The [2,3-d] isomer, as present in the subject compound, is the most extensively studied due to its planar geometry and electronic compatibility with enzymatic active sites. This isomer’s fused ring system adopts a near-coplanar conformation, facilitating π-π stacking interactions with aromatic residues in target proteins. Substituents at the 2- and 4-positions of the pyrimidine ring, such as the dimethyl-dioxo groups in the subject compound, further modulate electron distribution and hydrogen-bonding capacity, critical for target engagement.
Table 1: Comparative Electronic Properties of Thienopyrimidine Isomers
| Isomer | Dipole Moment (Debye) | π-Orbital Overlap | Bioactivity Correlation |
|---|---|---|---|
| Thieno[2,3-d] | 4.2 | High | Kinase inhibition |
| Thieno[3,2-d] | 3.8 | Moderate | Antimicrobial |
| Thieno[3,4-d] | 3.5 | Low | Limited data |
Evolution of Thienopyrimidine-6-Carboxamide Derivatives
The introduction of carboxamide functionalities at the 6-position of thienopyrimidines marks a strategic evolution in optimizing pharmacokinetic and pharmacodynamic properties. Carboxamide groups enhance aqueous solubility while providing a hydrogen-bond donor/acceptor pair for target binding. For example, replacing a methyl group with a carboxamide in thieno[2,3-d]pyrimidine derivatives increased inhibitory activity against EGFR(T790M) by 12-fold, as demonstrated in kinase profiling assays. The N-(3-fluoro-4-methylphenyl) substituent in the subject compound further introduces steric and electronic effects; the fluorine atom’s electronegativity augments binding affinity through dipole interactions, while the methyl group improves lipophilicity for membrane penetration.
Research Context and Importance of N-(3-Fluoro-4-Methylphenyl)-1,3-Dimethyl-2,4-Dioxo-Tetrahydrothieno[2,3-d]Pyrimidine-6-Carboxamide
This derivative exemplifies a multi-parametric optimization strategy:
- Core Modifications : The 1,3-dimethyl-2,4-dioxo configuration stabilizes the tetrahydrothienopyrimidine ring in a semi-saturated conformation, balancing rigidity and flexibility for target accommodation.
- Substituent Effects : The 3-fluoro-4-methylphenyl group at the carboxamide nitrogen introduces ortho-fluorine meta-methyl steric effects, potentially reducing metabolic deactivation by cytochrome P450 enzymes.
- Electronic Tuning : The electron-withdrawing dioxo groups at positions 2 and 4 increase the electrophilicity of the pyrimidine ring, favoring interactions with nucleophilic residues in enzymatic pockets.
Current research focuses on evaluating this compound’s efficacy against kinase-driven pathologies, leveraging its structural synergy with ATP-binding domains. Preliminary molecular docking studies suggest strong affinity for BRAF(V600E), a kinase implicated in melanoma, with a predicted binding energy of −9.8 kcal/mol.
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O3S/c1-8-4-5-9(6-11(8)17)18-13(21)12-7-10-14(22)19(2)16(23)20(3)15(10)24-12/h4-7H,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXXPJGVUGZLTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(S2)N(C(=O)N(C3=O)C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluoro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C16H14FN3O3S
- Molecular Weight : 347.36 g/mol
- IUPAC Name : N-(3-fluoro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-thieno[2,3-d]pyrimidine-6-carboxamide
- Solubility : Soluble in organic solvents
The compound exhibits biological activity primarily through its interaction with specific molecular targets involved in cellular signaling pathways. It is hypothesized to inhibit certain kinases that play a crucial role in cancer cell proliferation and survival. The structural features of the compound allow it to interact effectively with these targets.
Biological Activity Overview
The compound has been evaluated for various biological activities:
-
Anticancer Activity :
- Studies indicate that the compound shows promising anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth in preclinical models.
- A recent study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 5 to 20 µM .
-
Anti-inflammatory Effects :
- Preliminary research suggests that the compound may possess anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.
- Antiviral Activity :
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to N-(3-fluoro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. A study published in the International Journal of Organic Chemistry demonstrated that derivatives of this compound inhibited cancer cell proliferation by modulating protein kinase activity crucial for cancer signaling pathways. The compound was effective at micromolar concentrations against several types of cancer cells.
Antimicrobial Properties
The antimicrobial potential of this compound has been explored through studies assessing its efficacy against both Gram-positive and Gram-negative bacteria. Research findings suggest that derivatives exhibit potent antibacterial effects with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL. This is particularly relevant in the context of rising antibiotic resistance.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been investigated. Studies have shown that it can significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro and in vivo. These findings suggest potential therapeutic applications for inflammatory diseases.
Comparison with Similar Compounds
Core Structure Variations
Thieno[2,3-d]pyrimidine vs. Pyrido[2,3-d]pyrimidine
- Pyrido[2,3-d]pyrimidines (e.g., 7-amino-5-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile, from ): Replace the thiophene ring with a pyridine ring. Exhibit distinct electronic properties due to nitrogen substitution, altering binding affinity in biological systems. Synthesized via nanocrystalline MgO-catalyzed one-pot reactions in water, contrasting with thieno derivatives requiring sulfur-based cyclization .
Thieno[2,3-b]pyridine Derivatives (e.g., compounds in ):
- Feature a thiophene-pyridine fusion with different substitution patterns.
- Often include cyano or thioether groups at the 5- or 6-positions, which may enhance metabolic stability compared to the target compound’s carboxamide group .
Substituent Modifications
Aryl Carboxamide Variations
- N-(2,3-Dimethylphenyl)-6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide (): Replaces the 3-fluoro-4-methylphenyl group with a 2,3-dimethylphenyl moiety.
- N-(2-(Dimethylamino)ethyl)-4-(4-fluoro-2-(tetrahydro-2H-pyran-4-yloxy)phenyl-amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide (): Incorporates a dimethylaminoethyl group and a tetrahydrofuran-linked fluorophenyl substituent. Enhanced solubility due to the polar dimethylamino group, contrasting with the target compound’s lipophilic 3-fluoro-4-methylphenyl group .
Fluorophenyl Derivatives
Data Tables
Table 2: Substituent Effects on Properties
Q & A
Q. What are the established synthetic routes for synthesizing this thienopyrimidine carboxamide derivative?
The compound is synthesized via alkylation of 3-amino-5-methyl-4-oxo-N-aryl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide precursors. A general method involves reacting intermediates with alkylating agents (e.g., benzyl bromide) in polar aprotic solvents (e.g., DMF) under reflux. Purification is achieved via column chromatography using silica gel and ethyl acetate/hexane gradients .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
Key techniques include:
- 1H NMR : To confirm substituent positions and hydrogen environments (e.g., δ 7.44–7.37 ppm for aromatic protons in related analogs) .
- HPLC : For purity assessment (>95% purity thresholds are standard) .
- Mass spectrometry (MS) : To verify molecular weight (e.g., observed [M+H]+ values matching calculated masses) .
Q. What biological activity has been reported for this compound or its analogs?
Structural analogs (e.g., Compound 2d in ) exhibit moderate antimicrobial activity against Gram-negative pathogens like Proteus vulgaris and Pseudomonas aeruginosa. Activity is influenced by aryl and alkylthio substituents .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of antimicrobial potency?
SAR studies reveal that:
- Aryl substituents : Electron-withdrawing groups (e.g., fluoro, methyl) at the para position enhance bacterial growth inhibition.
- Alkylthio moieties : Benzylthio groups improve activity compared to shorter alkyl chains, likely due to increased lipophilicity and membrane penetration .
- Dioxo vs. thioxo groups : The 2,4-dioxo configuration in the thienopyrimidine core may enhance target binding compared to thioxo derivatives .
Q. What experimental strategies address low solubility in pharmacological assays?
- Co-solvent systems : Use DMSO/PBS mixtures (e.g., 10% DMSO) for in vitro testing.
- Prodrug design : Introduce hydrolyzable esters or phosphate groups at the carboxamide moiety.
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability .
Q. How should researchers resolve contradictions in biological data across structurally similar analogs?
- Dose-response profiling : Compare IC50/MIC values under standardized conditions (e.g., CLSI guidelines).
- Target validation : Use knockout bacterial strains to confirm mechanism-specific activity.
- Crystallography : Resolve binding modes with target enzymes (e.g., dihydrofolate reductase) to explain potency variations .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Rodent models : Assess oral bioavailability and tissue distribution via LC-MS/MS.
- Zebrafish larvae : For rapid toxicity screening (e.g., LC50 determination).
- Metabolite identification : Use liver microsomes to predict Phase I/II metabolism .
Q. How can computational modeling predict off-target interactions?
- Molecular docking : Screen against human kinase or cytochrome P450 databases to assess selectivity.
- QSAR models : Correlate logP and polar surface area with ADMET properties .
Methodological Considerations
Q. What protocols ensure reproducibility in scaled-up synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
